5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide
Description
5-{[(3,5-Dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a sulfonamide linkage and a carboxamide moiety. Its structure includes a 3,5-dimethylphenyl group attached via a sulfonamide bridge and a 3-(methylthio)phenyl substituent on the carboxamide nitrogen. The sulfonamide group is known to enhance binding affinity to biological targets, while the methylthio substituent may influence metabolic stability and solubility .
Properties
CAS No. |
1319122-01-4 |
|---|---|
Molecular Formula |
C19H20N4O3S2 |
Molecular Weight |
416.51 |
IUPAC Name |
5-[(3,5-dimethylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-7-13(2)9-15(8-12)23-28(25,26)19-17(11-20-22-19)18(24)21-14-5-4-6-16(10-14)27-3/h4-11,23H,1-3H3,(H,20,22)(H,21,24) |
InChI Key |
MSMAZWQWQOEXLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)NC3=CC(=CC=C3)SC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and antibacterial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.41 g/mol
- Inhibition of Enzymatic Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance:
- A study demonstrated that a series of pyrazole compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited cytotoxic effects and enhanced the efficacy of doxorubicin when used in combination therapy .
Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties:
- Research has shown that pyrazole derivatives possess activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
Study 1: Antitumor Efficacy
In a recent investigation, the compound was tested alongside other pyrazole derivatives for its cytotoxicity against breast cancer cell lines. The study found that:
- The compound exhibited a 50% inhibitory concentration (IC50) value significantly lower than that of standard chemotherapeutic agents.
- Combination treatment with doxorubicin resulted in a synergistic effect , enhancing cell death compared to monotherapy with doxorubicin alone.
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of similar pyrazole derivatives:
- The compound was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro.
- Animal models demonstrated decreased edema and inflammation markers following administration of the pyrazole derivative.
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoles, including the compound in focus, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit various tumor cell lines. For instance, pyrazole derivatives have been evaluated for their ability to act as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in the proliferation of cancer cells .
Anti-inflammatory Effects
The sulfonamide group present in this compound is associated with anti-inflammatory activity. Compounds similar to 5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide have been documented to reduce inflammation by inhibiting the production of pro-inflammatory cytokines . This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Properties
Pyrazole derivatives have also been explored for their antimicrobial properties. The presence of the methylthio group enhances the compound's interaction with bacterial cell membranes, potentially leading to increased antibacterial activity . In vitro studies have demonstrated efficacy against various pathogenic bacteria.
Case Study 1: Anticancer Screening
A study conducted on various pyrazole derivatives, including the target compound, revealed that it exhibited IC50 values comparable to established anticancer drugs in several cancer cell lines. This study highlighted its potential as a lead compound for further development in oncology .
Case Study 2: Anti-inflammatory Evaluation
In a preclinical model of inflammation, the compound was administered to mice subjected to induced paw edema. Results showed a significant reduction in swelling compared to control groups, demonstrating its potential utility in treating inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s closest analogs from the evidence include:
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) (C₃₃H₃₇N₃O₆S): This analog replaces the 3,5-dimethylphenyl group with a bulkier 3,5-di-tert-butyl-4-hydroxyphenyl moiety and introduces a naphthyl group at the pyrazole’s 5-position. ~450–500 g/mol estimated for the target compound) .
3-Amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide (3): This derivative substitutes the 3,5-dimethylphenyl group with electron-withdrawing trifluoromethyl groups, which may improve target-binding interactions but reduce solubility due to increased hydrophobicity .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s structure allows modular substitutions, similar to scaffold 3 in , where varying aldehydes generated 17 derivatives with diverse activities. This suggests that modifying the 3,5-dimethylphenyl or methylthio groups could optimize potency .
- Metabolic Considerations : The methylthio group in the target compound may offer better metabolic stability compared to 5g ’s tert-butyl groups, which are prone to oxidative cleavage .
Q & A
Basic Research Question
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and substituent positions (e.g., sulfonyl and carboxamide groups). Aromatic protons in the 7.0–8.5 ppm range and methylthio groups at ~2.5 ppm are diagnostic .
- IR Spectroscopy : Identify sulfonamide (SO₂ stretching at ~1350 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) functionalities .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~430) .
How do structural modifications (e.g., sulfonyl or methylthio groups) influence biological activity in structure-activity relationship (SAR) studies?
Advanced Research Question
- Sulfonyl Group : Critical for enzyme inhibition (e.g., cyclooxygenase-2). Replacements with methylsulfonyl or phosphonate groups reduce binding affinity due to steric/electronic mismatches .
- Methylthio Substituent : Enhances lipophilicity (logP >3), improving membrane permeability. Substitution with polar groups (e.g., hydroxyl) decreases bioavailability .
Methodology : - In Vitro Assays : Test COX-2 inhibition using fluorometric kits (IC50 comparisons) .
- Computational Modeling : Density Functional Theory (DFT) to assess electronic effects of substituents .
What strategies mitigate low aqueous solubility during in vitro bioactivity assays?
Advanced Research Question
- Co-Solvent Systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily, cleaved in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) for sustained release .
How should researchers design assays to evaluate anti-inflammatory or analgesic activity?
Advanced Research Question
- Carrageenan-Induced Paw Edema : Measure volume reduction in rodent models (dose range: 10–50 mg/kg) .
- Hot-Plate Test : Assess analgesic latency at 55°C (positive control: morphine) .
- Control for Off-Target Effects : Include assays for COX-1 inhibition (e.g., platelet aggregation) to confirm selectivity .
What computational approaches predict binding modes with target proteins?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120 and Tyr355) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .
- Pharmacophore Mapping : Highlight sulfonamide and pyrazole moieties as essential for binding .
How to resolve contradictions in biological data across studies (e.g., variable IC50 values)?
Advanced Research Question
- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations (1 µg/mL) for COX-2 inhibition .
- Batch Analysis : Compare compound purity (HPLC ≥98%) and storage conditions (desiccated at -20°C) .
- Multi-Parametric Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
What stability issues arise during storage, and how can they be managed?
Advanced Research Question
- Hydrolysis of Sulfonamide : Degrades in acidic conditions (pH <4). Store in neutral buffers with desiccants .
- Oxidation of Methylthio Group : Forms methylsulfonyl under light exposure. Use amber vials and antioxidant additives (e.g., BHT) .
- Accelerated Stability Testing : Conduct ICH Q1A-guided studies at 40°C/75% RH for 6 months to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
